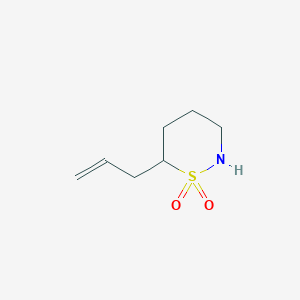
N-(4-fluorophenyl)-3-(methylthio)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-3-(methylthio)piperidine-1-carboxamide, commonly referred to as FMP, is a chemical compound that belongs to the class of piperidine carboxamides. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Wissenschaftliche Forschungsanwendungen
FMP has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. FMP has also been studied for its potential use as a pain reliever and anesthetic.
Wirkmechanismus
The mechanism of action of FMP is not fully understood. However, it has been shown to interact with various receptors in the brain, including the dopamine transporter, sigma-1 receptor, and mu-opioid receptor. FMP has been shown to inhibit the reuptake of dopamine and increase the release of dopamine in the brain, leading to its potential use as a treatment for Parkinson's disease.
Biochemical and Physiological Effects:
FMP has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, leading to its potential use as a treatment for Parkinson's disease. FMP has also been shown to have analgesic effects, making it a potential pain reliever. Additionally, FMP has been shown to have anesthetic effects, making it a potential alternative to traditional anesthetics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of FMP is its potential use in various fields, including medicinal chemistry, neuroscience, and drug discovery. FMP has also been shown to have low toxicity levels, making it a safe compound to use in lab experiments. However, one of the limitations of FMP is its limited availability and high cost, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for FMP research. One potential direction is the development of FMP-based drugs for the treatment of Parkinson's disease and other neurological disorders. Another potential direction is the development of FMP-based pain relievers and anesthetics. Additionally, further research is needed to fully understand the mechanism of action of FMP and its potential applications in various fields.
Synthesemethoden
FMP can be synthesized through a multi-step process that involves the reaction of 4-fluoroaniline with 3-(methylthio)piperidine-1-carboxylic acid, followed by coupling with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the corresponding carboxamide.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-3-methylsulfanylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2OS/c1-18-12-3-2-8-16(9-12)13(17)15-11-6-4-10(14)5-7-11/h4-7,12H,2-3,8-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPHIHAAQKAYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCN(C1)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(cyclohexen-1-yl)ethyl]-7-(3,5-dimethylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2457888.png)



![N-(1-(furan-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2457894.png)



![2-[Methyl(2,2,2-trifluoroethyl)amino]ethyl 2-chloropyridine-4-carboxylate](/img/structure/B2457902.png)


